rhabdastrellic acid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

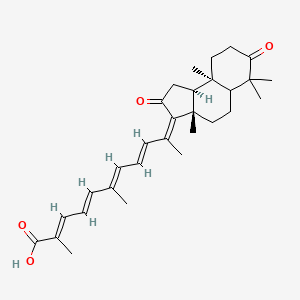

rhabdastrellic acid A is a natural product found in Rhabdastrella globostellata with data available.

Análisis De Reacciones Químicas

Reductive Radical Polyene Cyclization

Objective: Establish the tricyclic core structure.

Reaction: Geranylacetone derivative cyclization using Cp₂TiCl₂/Zn system.

Conditions: THF, 25°C, followed by NaH₂PO₄ quenching.

Outcome:

| Yield | Diastereomeric Ratio (d.r.) |

|---|---|

| 70% | 5:1 |

This step efficiently generates the bicyclic intermediate while setting two stereocenters critical for downstream functionalization .

Oxidative Rautenstrauch Cycloisomerization

Objective: Form the strained trans-syn-trans ring system.

Reaction: Gold-catalyzed cycloisomerization of enyne precursor.

Conditions: Au(PPh₃)Cl (2.5 mol%), AgOTf, DCM, 25°C.

Outcome:

| Yield | d.r. |

|---|---|

| 65% | >20:1 |

This reaction achieves exceptional stereocontrol, overcoming previous challenges in accessing the isomalabaricane core .

Umpolung α-Substitution with Reductive Transposition

Objective: Install the C22 methyl group.

Reaction: Tosylhydrazone alkylation followed by reductive transposition.

Conditions: LDA, THF/DCM, –100°C to 60°C; LiClO₄/CaCO₃.

Outcome:

| Yield | Regiomeric Ratio (r.r.) |

|---|---|

| 80% | 2:1 |

This sequence resolves prior stereochemical mismatches and enables selective methyl group introduction .

Late-Stage Vinyl Bromination

Objective: Prepare for cross-coupling to install the side chain.

Reaction: Bromination using Vilsmeier reagent (COBr₂/DMF).

Conditions: CH₂Cl₂, 0°C to 25°C.

Outcome:

| Yield | Isomeric Purity |

|---|---|

| 85% | Single isomer |

The reaction achieves exclusive formation of the desired (E)-vinyl bromide, crucial for subsequent coupling .

Stille Cross-Coupling

Objective: Attach the polyenylstannane side chain.

Reaction: Pd₂(dba)₃/Ph₃As-mediated coupling.

Conditions: THF, 60°C.

Outcome:

| Yield | Selectivity |

|---|---|

| 69% | >95% E/Z |

This step introduces the bioactive side chain while preserving stereochemical integrity .

Final Deprotection and Saponification

Objective: Generate the free carboxylic acid (this compound).

Reaction: Lithium hydroxide-mediated ester hydrolysis.

Conditions: MeOH/H₂O, 25°C.

Outcome:

| Yield | Product Ratio (1:2) |

|---|---|

| 95% | 2:1 |

Despite minor olefin isomerization, this step delivers this compound identical to natural isolates .

Key Challenges and Innovations

-

Stereochemical Control: The tandem oxidative cycloisomerization/reductive transposition sequence improved d.r. from 5:1 to >20:1 .

-

Scalability: All reactions were performed on decagram to gram scales, demonstrating practicality .

-

Efficiency: The 14-step linear sequence achieves an average yield of 82% per step, surpassing prior synthetic attempts .

This synthesis establishes a robust platform for accessing isomalabaricane derivatives, with implications for structure-activity relationship studies and drug development .

Propiedades

Fórmula molecular |

C30H40O4 |

|---|---|

Peso molecular |

464.6 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E,10Z)-10-[(3aS,9aR,9bS)-3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C30H40O4/c1-19(11-9-13-21(3)27(33)34)10-8-12-20(2)26-22(31)18-24-29(6)17-15-25(32)28(4,5)23(29)14-16-30(24,26)7/h8-13,23-24H,14-18H2,1-7H3,(H,33,34)/b11-9+,12-8+,19-10+,21-13+,26-20+/t23?,24-,29-,30-/m0/s1 |

Clave InChI |

IIPLLKSCMYHUOP-HYCGKRAFSA-N |

SMILES isomérico |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CCC3[C@@]2(CCC(=O)C3(C)C)C)C)\C)/C=C/C=C(\C)/C(=O)O |

SMILES canónico |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(=O)C3(C)C)C)C)C)C=CC=C(C)C(=O)O |

Sinónimos |

rhabdastrellic acid A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.